molecular formula C25H29N3O4 B11137929 N-(2,4-dimethoxyphenyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

N-(2,4-dimethoxyphenyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

Cat. No.: B11137929
M. Wt: 435.5 g/mol
InChI Key: GKIDUVDCXHFERM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a quinazolinone moiety, a cyclohexyl group, and a dimethoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Attachment of the Cyclohexyl Group: This step might involve the alkylation of the quinazolinone core with a cyclohexylmethyl halide under basic conditions.

    Introduction of the Acetamide Group: The final step could involve the acylation of the intermediate with 2,4-dimethoxyphenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide would depend on its specific biological target. Generally, compounds with quinazolinone moieties can interact with various enzymes or receptors, modulating their activity. The cyclohexyl and dimethoxyphenyl groups might enhance the compound’s binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which might confer unique biological or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetamide

InChI

InChI=1S/C25H29N3O4/c1-31-18-10-11-21(22(14-18)32-2)27-23(29)15-25(12-6-3-7-13-25)16-28-17-26-20-9-5-4-8-19(20)24(28)30/h4-5,8-11,14,17H,3,6-7,12-13,15-16H2,1-2H3,(H,27,29)

InChI Key

GKIDUVDCXHFERM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NC4=CC=CC=C4C3=O)OC

Origin of Product

United States

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